molecular formula C41H74N7O17P3S B100429 Eicosanoyl-CoA CAS No. 15895-27-9

Eicosanoyl-CoA

Cat. No. B100429
CAS RN: 15895-27-9
M. Wt: 1062.1 g/mol
InChI Key: JYLSVNBJLYCSSW-IBYUJNRCSA-N
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Description

Eicosanoyl-CoA is a long-chain acyl-CoA molecule that plays a crucial role in various biochemical and physiological processes. It is a precursor to various lipid molecules, including fatty acids, phospholipids, and eicosanoids. Eicosanoyl-CoA is synthesized through a series of enzymatic reactions in the cytoplasm and mitochondria of cells. It is an essential molecule that has been extensively studied for its role in various biological processes.

Scientific Research Applications

Role in Eicosanoid Production and Cell Regulation

Eicosanoyl-CoA plays a significant role in the production and regulation of eicosanoids. Eicosanoids, derived from arachidonic acid, are crucial mediators in various physiological and pathophysiological states. The cellular availability of arachidonic acid, a precursor for eicosanoids, is tightly controlled by enzymes such as arachidonoyl-CoA synthetase and lysophospholipid acyltransferases (Perez-Chacon et al., 2009).

Impact on Vascular Health and Disease

Eicosanoyl-CoA also impacts vascular health and disease. Long-chain acyl-CoA synthetases, which include eicosanoyl-CoA, influence the production of lipid mediators like prostaglandin E2 in human arterial smooth muscle cells. This has implications for conditions like atherosclerosis and cardiovascular diseases (Golej et al., 2011).

Involvement in Cancer Research

Eicosanoids, regulated by eicosanoyl-CoA, play a pivotal role in cancer. They are implicated in processes such as inflammation, tumor evolution, and metastasis. Understanding their molecular mechanisms can aid in developing more effective cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).

Influence on Inflammatory and Immunological Processes

The regulation of eicosanoids by eicosanoyl-CoA extends to the modulation of inflammatory and immunological responses. Eicosanoids derived from eicosanoyl-CoA are involved in a variety of immune responses and have implications for diseases like asthma, rheumatoid arthritis, and autoimmune disorders (Harizi, Corcuff, & Gualde, 2008).

Applications in Advanced Material Science

Beyond biological applications, eicosanoyl-CoA derivatives like eicosane are used in material sciences, particularly in thermal storage applications. Phase-change materials based on eicosane have been developed for use in smart textiles and other energy storage systems (Do, Nguyen, & Park, 2013).

properties

CAS RN

15895-27-9

Product Name

Eicosanoyl-CoA

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JYLSVNBJLYCSSW-IBYUJNRCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

synonyms

arachidoyl-CoA
arachidoyl-coenzyme A
coenzyme A, arachidoyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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